4-Fluoro-7-(trifluoromethylsulfonyl)indan-1-one 4-Fluoro-7-(trifluoromethylsulfonyl)indan-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC17356000
InChI: InChI=1S/C10H6F4O3S/c11-6-2-4-8(18(16,17)10(12,13)14)9-5(6)1-3-7(9)15/h2,4H,1,3H2
SMILES:
Molecular Formula: C10H6F4O3S
Molecular Weight: 282.21 g/mol

4-Fluoro-7-(trifluoromethylsulfonyl)indan-1-one

CAS No.:

Cat. No.: VC17356000

Molecular Formula: C10H6F4O3S

Molecular Weight: 282.21 g/mol

* For research use only. Not for human or veterinary use.

4-Fluoro-7-(trifluoromethylsulfonyl)indan-1-one -

Specification

Molecular Formula C10H6F4O3S
Molecular Weight 282.21 g/mol
IUPAC Name 4-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydroinden-1-one
Standard InChI InChI=1S/C10H6F4O3S/c11-6-2-4-8(18(16,17)10(12,13)14)9-5(6)1-3-7(9)15/h2,4H,1,3H2
Standard InChI Key XCTOWGKSIMKETF-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)C2=C(C=CC(=C21)F)S(=O)(=O)C(F)(F)F

Introduction

Structural and Molecular Characteristics

The molecular formula of 4-Fluoro-7-(trifluoromethylsulfonyl)indan-1-one is C10H6F4O3S\text{C}_{10}\text{H}_{6}\text{F}_{4}\text{O}_{3}\text{S}, with a molecular weight of 282.21 g/mol. Its IUPAC name, 4-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydroinden-1-one, reflects the bicyclic indanone core fused with substituents that confer distinct electronic effects. The fluorine atom at the 4-position acts as a strong electron-withdrawing group, while the trifluoromethylsulfonyl (-SO2_2CF3_3) group at the 7-position enhances electrophilicity and stability.

Table 1: Key Structural Properties

PropertyValue/Description
Molecular FormulaC10H6F4O3S\text{C}_{10}\text{H}_{6}\text{F}_{4}\text{O}_{3}\text{S}
Molecular Weight282.21 g/mol
IUPAC Name4-fluoro-7-(trifluoromethylsulfonyl)-2,3-dihydroinden-1-one
Canonical SMILESC1CC(=O)C2=C(C=CC(=C21)F)S(=O)(=O)C(F)(F)F
PubChem Compound ID117942410

Synthesis and Reaction Pathways

The synthesis of 4-Fluoro-7-(trifluoromethylsulfonyl)indan-1-one involves multi-step organic transformations. A common approach begins with the functionalization of indanone precursors via electrophilic aromatic substitution (EAS) to introduce fluorine and sulfonyl groups. Key steps include:

  • Fluorination: Directed ortho-metalation (DoM) strategies using lithium diisopropylamide (LDA) enable selective fluorination at the 4-position.

  • Sulfonylation: The trifluoromethylsulfonyl group is introduced via palladium-catalyzed coupling or direct sulfonation under controlled conditions.

  • Oxidation: Final oxidation of intermediates ensures the formation of the ketone moiety at the 1-position.

The trifluoromethylsulfonyl group’s strong electron-withdrawing nature necessitates careful optimization of reaction conditions to avoid premature decomposition.

Reactivity and Chemical Behavior

The compound’s reactivity is dominated by its electron-deficient aromatic system and the lability of the sulfonyl group. Notable reactions include:

  • Nucleophilic Aromatic Substitution (NAS): The fluorine atom at the 4-position undergoes substitution with amines or alkoxides under mild conditions.

  • Reductive Desulfonylation: Catalytic hydrogenation or treatment with reducing agents cleaves the sulfonyl group, yielding deprotected intermediates.

  • Cycloaddition Reactions: The electron-deficient ring participates in [4+2] Diels-Alder reactions with dienes, enabling access to polycyclic architectures.

Table 2: Comparative Reactivity with Analogous Compounds

CompoundKey SubstituentsReactivity Profile
4-Fluoroindan-1-one-F at C4Moderate electrophilicity
7-(Methylsulfonyl)indan-1-one-SO2_2CH3_3 at C7Enhanced sulfonyl group stability
4-Fluoro-7-(trifluoromethylsulfonyl)indan-1-one-F at C4, -SO2_2CF3_3 at C7High electrophilicity, versatile reactivity

Applications in Medicinal Chemistry

The combination of fluorine and trifluoromethylsulfonyl groups makes this compound a promising scaffold in drug discovery:

  • Enzyme Inhibition: The sulfonyl group mimics phosphate moieties, enabling binding to ATP pockets in kinases.

  • Metabolic Stability: Fluorination reduces metabolic degradation, enhancing bioavailability.

  • Anticancer Potential: Preliminary studies suggest cytotoxicity against breast (MDA-MB-231) and liver (HepG2) cancer cell lines, with mechanisms involving microtubule destabilization.

Analytical Characterization

Rigorous analytical methods ensure structural verification and purity:

  • Nuclear Magnetic Resonance (NMR): 19F^{19}\text{F}-NMR confirms fluorine integration, while 1H^1\text{H}-NMR resolves proton environments.

  • High-Performance Liquid Chromatography (HPLC): Purity assessments (>95%) are conducted using reverse-phase columns.

  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula via exact mass measurement.

Challenges and Future Directions

Despite its potential, the compound’s synthetic complexity and sensitivity to moisture pose challenges. Future research should focus on:

  • Catalytic Asymmetric Synthesis: Leveraging methodologies from hypervalent iodine catalysis, as demonstrated in related fluorolactonization reactions .

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize pharmacological profiles.

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